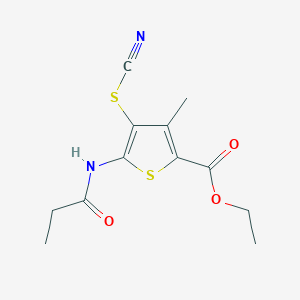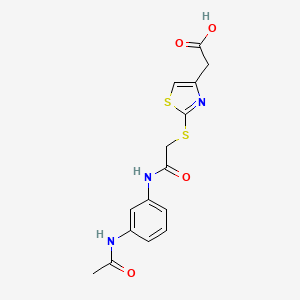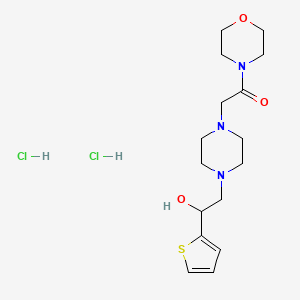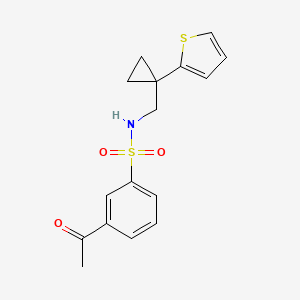
1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid typically involves several steps. One common method includes the nitration of 4-chlorophenylpiperidine followed by carboxylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for larger scale production, often incorporating continuous flow techniques and advanced purification methods to achieve high yields and purity .
化学反应分析
1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of the nitro group to an amine can be achieved using reagents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions used .
科学研究应用
1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which may interact with biological receptors or enzymes. The chloro group can participate in substitution reactions, potentially modifying the activity of the compound . The pathways involved often depend on the specific application and the biological system being studied .
相似化合物的比较
1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
1-(4-Bromo-2-nitrophenyl)piperidine-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
1-(4-Chloro-2-aminophenyl)piperidine-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
1-(4-Chloro-2-nitrophenyl)piperidine-4-acetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
属性
IUPAC Name |
1-(4-chloro-2-nitrophenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKBFKPPCHIJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]acetamide;hydrochloride](/img/structure/B2940523.png)


![ethyl 2-[(2Z)-2-({4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2940528.png)
![6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one](/img/structure/B2940529.png)
![3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2940531.png)
![4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2940533.png)
![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940539.png)
![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2940543.png)
